N-benzyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S3/c21-15(16-7-4-8-23-16)12-25-18-20-14(11-24-18)9-17(22)19-10-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZRUWUYZLEDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole derivatives are generally soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that they may have good bioavailability, but further studies would be needed to confirm this.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be influenced by the specific substituents on the thiazole ring.
Cellular Effects
Thiazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Thiazole derivatives are known to exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Biological Activity
N-benzyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. It has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's structure, synthesis, and various biological activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N2O2S3, with a molecular weight of 388.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O2S3 |
| Molecular Weight | 388.5 g/mol |
| Purity | 95% |
| IUPAC Name | N-benzyl-2-[2-(2-oxo-2-thiophen-2-ylet hyl)sulfanyl-1,3-thiazol-4-yl]acetamide |
Synthesis
The synthesis of this compound involves multiple steps typically starting from commercially available precursors. The synthetic route often includes the formation of the thiazole ring and the introduction of the benzyl and acetamide functionalities.
Biological Activity
N-benzyl derivatives, particularly those containing thiazole moieties, have been extensively studied for their biological activities including:
Case Studies and Research Findings
Recent studies have highlighted the potential of thiazole-containing compounds in various therapeutic areas:
- Antitumor Agents : A study synthesized a library of phenylacetamide derivatives containing a benzothiazole nucleus, which displayed broad-spectrum antiproliferative activity against several cancer cell lines . These findings support the hypothesis that N-benzyl derivatives may also exhibit similar effects.
- Antiviral Efficacy : Thiazolidinone derivatives have shown promising results against Hepatitis C Virus (HCV), indicating that modifications to the thiazole structure can enhance antiviral properties .
- Selectivity Index : Some synthesized compounds demonstrated a high selectivity index against cancer cells compared to normal cells, suggesting a favorable therapeutic window for further development .
Scientific Research Applications
Medicinal Chemistry
N-benzyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide has shown potential as a therapeutic agent due to its unique structural properties. The thiazole and thiophene moieties are known for their biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds containing thiazole and thiophene rings exhibit significant anticancer activity. For instance, derivatives of thiazole have been studied for their ability to inhibit cancer cell proliferation. A study highlighted that compounds similar to N-benzyl derivatives showed promising results against various cancer cell lines, suggesting that the incorporation of the thiazole moiety enhances cytotoxicity against tumors .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. Compounds with thiophene and thiazole functionalities have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions, including the formation of thiazole and thiophene derivatives through condensation reactions. The structural characterization is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the molecular geometry and functional groups present in the compound .
Clinical Research
A clinical study focused on the pharmacokinetics of similar thiazole-based compounds demonstrated their efficacy in treating resistant bacterial infections. The study showed that these compounds could be developed into effective treatments for conditions where traditional antibiotics fail .
Laboratory Evaluations
In laboratory settings, N-benzyl derivatives have been subjected to various assays to evaluate their biological activity. For example, one study reported that a related compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating strong potential for further development .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and thioether group are primary sites for oxidation:
Key Findings :
-
Selective oxidation of the thioether moiety (over thiazole) is achievable using mild agents like H₂O₂ at 0–5°C.
-
Over-oxidation of the thiophene ring is suppressed due to its electron-withdrawing nature, preserving aromaticity .
Nucleophilic Substitution Reactions
The acetamide and thioether groups facilitate nucleophilic attacks:
Key Findings :
-
The thiophen-2-yl group stabilizes transition states during amide substitutions, enhancing reaction rates .
-
Steric hindrance from the benzyl group limits nucleophilic accessibility at the thiazole C-4 position.
Cycloaddition and Ring-Opening Reactions
The thiazole core participates in cycloadditions due to its conjugated π-system:
Key Findings :
-
Thiazole acts as an electron-deficient diene in Diels-Alder reactions, with regioselectivity controlled by the thiophene substituent .
-
Ring-opening under basic conditions (e.g., NaOH/EtOH) yields mercaptoacetamide intermediates .
Cross-Coupling Reactions
The thiophene and benzyl groups enable metal-catalyzed couplings:
Key Findings :
-
Thiophene’s sulfur coordinates with palladium, improving catalytic efficiency .
-
Reactions at the benzyl position require microwave assistance (150°C) due to steric effects .
Hydrolysis and Degradation Pathways
Stability under hydrolytic conditions:
| Condition | Site | Outcome | Half-Life (pH 7.4, 37°C) |
|---|---|---|---|
| Acidic (HCl, 1M) | Acetamide | Cleavage to carboxylic acid | 12 hours |
| Basic (NaOH, 0.1M) | Thioether | Desulfurization to ethylene derivatives | 8 hours |
Key Insight :
Table of Reported Reaction Yields
| Reaction | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|
| Thioether oxidation | 78 | >95% | |
| Amide substitution | 92 | 98% | |
| Diels-Alder cycloaddition | 65 | 90% | |
| Suzuki coupling | 84 | 97% |
Comparison with Similar Compounds
Structural Analogues in Thioxothiazolidinyl-Acetamide Derivatives
highlights several thioxothiazolidinyl-acetamides, such as N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide and 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide . Key differences include:
- Substituent Effects: The target compound’s benzyl and thiophen-2-yl groups contrast with allyl, cyclopentyl, or isobutyl substituents in analogs.
- Synthetic Routes: Analogues in were synthesized using varied solvents (e.g., ethanol, DMF) and catalysts (e.g., triethylamine), achieving yields of 65–90%. The target compound’s synthesis likely requires similar optimization for the thioether linkage .
Table 1: Comparison of Thioxothiazolidinyl-Acetamides
| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Key Biological Activity |
|---|---|---|---|---|
| N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide | Allyl, benzyl | 180–182 | 75 | Urease inhibition |
| Target Compound | Benzyl, thiophen-2-yl | Not reported | Not reported | Hypothesized enzyme inhibition |
Thiazolyl Acetamides with Varied Aromatic Substituents
lists 2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 851623-62-6), which shares a thiazole-thiophene scaffold but differs in substitution:
- Key Structural Differences : The target compound incorporates a benzyl group and an additional 2-oxoethylthio bridge, whereas the analogue uses a thiophen-2-ylmethyl group directly attached to the acetamide nitrogen. This difference may enhance the target’s hydrogen-bonding capacity and metabolic stability .
Quinazolinone-Linked Thioacetamides
and describe compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide and 2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-phenylacetamide. These feature quinazolinone cores instead of thiazole, impacting electronic properties and target selectivity:
- Biological Implications: Quinazolinones are associated with anticancer and antimicrobial activities, while thiazoles (as in the target compound) are more commonly linked to kinase or protease inhibition .
- Physicochemical Properties : The target compound’s thiophene moiety may improve solubility compared to sulfamoylphenyl groups in derivatives, which exhibit high melting points (>250°C) .
Triazolyl-Benz[d]isothiazolyl Acetamides
reports N-((1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide , which shares a 2-oxoethylthio group but replaces thiazole with triazole and benzo[d]isothiazole:
- Activity Profile : These compounds inhibit dengue and West Nile virus proteases, suggesting that the target compound’s thiazole-thiophene system might similarly target viral enzymes .
- Synthetic Efficiency : The target compound’s synthesis may face challenges in regioselectivity compared to the click chemistry-derived triazoles in , which achieved yields up to 90% .
Src Kinase-Targeting N-Benzyl Acetamides
discusses N-benzyl-substituted thiazolyl acetamides designed as Src kinase inhibitors. Structural parallels include:
- Benzyl Group Impact : The benzyl substituent in both compounds enhances hydrophobic interactions with kinase ATP-binding pockets.
- Thiophene vs. Morpholinoethoxy: The target’s thiophene group may confer better pharmacokinetics than the morpholinoethoxy group in derivatives, which showed moderate anticancer activity .
Q & A
Basic: What synthetic strategies are employed to prepare N-benzyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones or α-mercaptoketones to form the thiazole core (e.g., via Hantzsch thiazole synthesis) .
N-Benzyl Substitution : Alkylation of the acetamide nitrogen using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Thioether Linkage : Coupling the thiophen-2-yl moiety via a thioether bond using 2-mercapto-1-(thiophen-2-yl)ethan-1-one and a thiazol-4-yl intermediate in the presence of coupling agents like EDCI/HOBt .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard .
Basic: What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.6 ppm, thiazole protons at δ 6.8–7.1 ppm) .
- HRMS (ESI) : For molecular ion verification (e.g., [M+H]⁺ calculated within ±0.001 Da) .
- FT-IR : Peaks at ~1670–1710 cm⁻¹ confirm carbonyl groups (acetamide, thioester) .
- X-ray Crystallography (if crystals are obtained): Resolves absolute configuration and bond lengths, validated using SHELX software .
Advanced: How does the thiophen-2-yl substituent influence the compound’s bioactivity compared to other aromatic groups?
Methodological Answer:
The thiophen-2-yl group enhances:
- Electron-Withdrawing Effects : Stabilizes the thioether linkage, improving metabolic stability .
- π-Stacking Interactions : Critical for binding to hydrophobic pockets in enzymes (e.g., Src kinase), as shown in docking studies replacing phenyl with thiophen-2-yl .
- Comparative Data : In analogues, thiophen-2-yl derivatives showed 2–3x higher IC₅₀ values against cancer cell lines than phenyl-substituted counterparts .
Advanced: What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions arise from assay variability. Mitigation strategies include:
- Standardized Assay Conditions : Fixed ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (e.g., MDA-MB-231 for breast cancer) .
- Dose-Response Curves : Triplicate experiments with IC₅₀ calculations using GraphPad Prism .
- Orthogonal Validation : Confirm cytotoxicity via MTT assay and apoptosis markers (e.g., caspase-3 activation) .
Advanced: How is computational modeling used to predict binding modes with Src kinase?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Maestro places the compound in the Src substrate-binding pocket. The thiazole and thiophen-2-yl groups form hydrogen bonds with Lys295 and hydrophobic contacts with Ile336 .
- MD Simulations : GROMACS runs (100 ns) assess binding stability; RMSD <2 Å indicates stable complexes .
- SAR Analysis : Modifying the N-benzyl group to electron-deficient aryl rings improves binding affinity by 15–20% .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Ethanol/Water (7:3) : Yields high-purity crystals (mp 180–182°C) .
- Dichloromethane/Hexane (1:2) : For non-polar impurities .
- DMF (Trace) : Dissolves stubborn aggregates but requires slow evaporation .
Advanced: How does the thioether linkage impact metabolic stability in vitro?
Methodological Answer:
- Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH. LC-MS quantifies parent compound degradation over 60 min.
- Results : Thioether linkage reduces CYP450-mediated oxidation by 40% compared to ether analogues, enhancing half-life (t₁/₂ = 45 min vs. 28 min) .
Basic: What chromatographic methods separate synthetic intermediates?
Methodological Answer:
- TLC : Silica gel GF₂₅₄, ethyl acetate/hexane (1:1), Rf = 0.3–0.5 .
- HPLC : C18 column, acetonitrile/water gradient (50→90% over 20 min), UV detection at 254 nm .
Advanced: What strategies improve yield in the thioether coupling step?
Methodological Answer:
- Catalyst Optimization : Use 1.2 eq. EDCI and 0.2 eq. DMAP in anhydrous DMF .
- Temperature Control : React at 0°C for 1 hr, then RT for 12 hr to minimize disulfide byproducts .
- Workup : Quench with 10% NaHCO₃ and extract with EtOAc (3x) to remove unreacted thiols .
Advanced: How is the compound’s selectivity for Src kinase over related kinases assessed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
